Cas no 439094-88-9 (4-Bromo-N-{2-[4-(4-bromobenzoyl)piperazino]ethyl}benzenecarboxamide)

4-Bromo-N-{2-[4-(4-bromobenzoyl)piperazino]ethyl}benzenecarboxamide is a brominated aromatic compound featuring a piperazine linker and a carboxamide functional group. This structure confers versatility in synthetic applications, particularly in pharmaceutical and agrochemical research, where it may serve as an intermediate or building block for more complex molecules. The presence of bromine atoms enhances reactivity in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, facilitating further derivatization. Its piperazine moiety contributes to solubility and binding affinity, making it useful in drug discovery for targeting specific receptors. The compound’s well-defined structure ensures consistency in synthetic pathways, supporting reproducible results in research and development.
4-Bromo-N-{2-[4-(4-bromobenzoyl)piperazino]ethyl}benzenecarboxamide structure
439094-88-9 structure
Product name:4-Bromo-N-{2-[4-(4-bromobenzoyl)piperazino]ethyl}benzenecarboxamide
CAS No:439094-88-9
MF:C20H21Br2N3O2
Molecular Weight:495.207643270493
CID:4714286

4-Bromo-N-{2-[4-(4-bromobenzoyl)piperazino]ethyl}benzenecarboxamide 化学的及び物理的性質

名前と識別子

    • MLS001165877
    • SMR000672488
    • 4-bromo-N-[2-[4-(4-bromobenzoyl)piperazin-1-yl]ethyl]benzamide
    • 4-bromo-N-{2-[4-(4-bromobenzoyl)piperazino]ethyl}benzenecarboxamide
    • 4-bromo-N-{2-[4-(4-bromobenzoyl)piperazin-1-yl]ethyl}benzamide
    • Oprea1_285203
    • cid_1208000
    • BDBM73124
    • HMS2999F23
    • STK203955
    • ST50920963
    • 4-bromo-N-[2-[4-(4-bromobenzoyl)piperazino]ethyl]benzamide
    • 4-bromo-N-[2-[4-[(4-bro
    • 4-Bromo-N-{2-[4-(4-bromobenzoyl)piperazino]ethyl}benzenecarboxamide
    • インチ: 1S/C20H21Br2N3O2/c21-17-5-1-15(2-6-17)19(26)23-9-10-24-11-13-25(14-12-24)20(27)16-3-7-18(22)8-4-16/h1-8H,9-14H2,(H,23,26)
    • InChIKey: WWGMPTBYVSNABN-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1)C(N1CCN(CCNC(C2C=CC(=CC=2)Br)=O)CC1)=O

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 27
  • 回転可能化学結合数: 5
  • 複雑さ: 496
  • トポロジー分子極性表面積: 52.6

4-Bromo-N-{2-[4-(4-bromobenzoyl)piperazino]ethyl}benzenecarboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1437452-1g
4-Bromo-N-(2-(4-(4-bromobenzoyl)piperazin-1-yl)ethyl)benzamide
439094-88-9 90%
1g
¥3121.00 2024-05-13

4-Bromo-N-{2-[4-(4-bromobenzoyl)piperazino]ethyl}benzenecarboxamide 関連文献

4-Bromo-N-{2-[4-(4-bromobenzoyl)piperazino]ethyl}benzenecarboxamideに関する追加情報

Introduction to 4-Bromo-N-{2-[4-(4-bromobenzoyl)piperazino]ethyl}benzenecarboxamide (CAS No. 439094-88-9)

4-Bromo-N-{2-[4-(4-bromobenzoyl)piperazino]ethyl}benzenecarboxamide (CAS No. 439094-88-9) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its systematic name, is a derivative of piperazine and benzene, featuring multiple bromine substituents and an amide functional group. The unique structural characteristics of this compound make it a valuable candidate for various biological and pharmacological studies.

The chemical structure of 4-Bromo-N-{2-[4-(4-bromobenzoyl)piperazino]ethyl}benzenecarboxamide is characterized by a central piperazine ring, which is a common motif in many biologically active compounds due to its ability to form hydrogen bonds and interact with various biological targets. The presence of bromine atoms, particularly in the aromatic rings, imparts additional stability and lipophilicity to the molecule, enhancing its potential for cellular uptake and interaction with biomolecules.

Recent studies have explored the pharmacological properties of 4-Bromo-N-{2-[4-(4-bromobenzoyl)piperazino]ethyl}benzenecarboxamide, revealing its potential as a lead compound for the development of novel therapeutic agents. One notable area of research involves its activity as a modulator of G protein-coupled receptors (GPCRs), which are key targets for many drugs used in the treatment of neurological disorders, cardiovascular diseases, and other conditions. The compound's ability to selectively bind to specific GPCRs has been demonstrated in both in vitro and in vivo models, suggesting its potential as a therapeutic agent.

In addition to its GPCR modulation properties, 4-Bromo-N-{2-[4-(4-bromobenzoyl)piperazino]ethyl}benzenecarboxamide has also shown promise in anti-inflammatory and anti-cancer research. Studies have indicated that it can inhibit the production of pro-inflammatory cytokines and reduce the proliferation of cancer cells. These findings have sparked interest in further investigating the compound's mechanisms of action and its potential applications in drug development.

The synthesis of 4-Bromo-N-{2-[4-(4-bromobenzoyl)piperazino]ethyl}benzenecarboxamide involves multi-step processes that require precise control over reaction conditions to ensure high yields and purity. Common synthetic routes include the formation of the piperazine ring followed by the introduction of bromine substituents and the amide functional group. Advances in synthetic chemistry have led to more efficient methods for producing this compound, making it more accessible for large-scale research and development.

The physicochemical properties of 4-Bromo-N-{2-[4-(4-bromobenzoyl)piperazino]ethyl}benzenecarboxamide, such as its solubility, stability, and melting point, are crucial for understanding its behavior in biological systems. These properties have been extensively studied using various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. The data obtained from these studies provide valuable insights into the compound's structure-function relationships and guide its optimization for therapeutic applications.

Clinical trials involving 4-Bromo-N-{2-[4-(4-bromobenzoyl)piperazino]ethyl}benzenecarboxamide are currently underway to evaluate its safety and efficacy in treating various diseases. Preliminary results from phase I trials have shown promising outcomes, with the compound demonstrating good tolerability and pharmacokinetic profiles. Further clinical studies are needed to fully assess its therapeutic potential and determine optimal dosing regimens.

In conclusion, 4-Bromo-N-{2-[4-(4-bromobenzoyl)piperazino]ethyl}benzenecarboxamide (CAS No. 439094-88-9) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and pharmacological properties make it an attractive candidate for further investigation and development as a novel therapeutic agent. As research continues to advance, it is likely that this compound will play an increasingly important role in the discovery of new treatments for various diseases.

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